molecular formula C18H15NO6 B5574373 ETHYL 5-{[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE

ETHYL 5-{[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE

Cat. No.: B5574373
M. Wt: 341.3 g/mol
InChI Key: UOATXDHJJRXMOL-UHFFFAOYSA-N
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Description

ETHYL 5-{[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

ETHYL 5-{[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and functional groups.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenyl Group: The chromenyl group can be synthesized through the cyclization of salicylaldehyde derivatives with acetic anhydride under acidic conditions.

    Amidation Reaction: The chromenyl derivative is then reacted with formamide to introduce the formamido group.

    Furan Ring Formation: The final step involves the formation of the furan ring through a cyclization reaction involving ethyl acetoacetate and the previously synthesized chromenyl formamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chromenyl group, converting the oxo group to a hydroxyl group.

    Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Hydroxyl derivatives of the chromenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, induce apoptosis in cancer cells, and disrupt microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2,2-DIFLUORO-2-(2-OXO-2H-CHROMEN-3-YL) ACETATE: A fluorinated derivative with enhanced lipophilicity and metabolic stability.

    INDOLE DERIVATIVES: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

ETHYL 5-{[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE is unique due to its combination of a furan ring and a chromenyl group, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

ethyl 5-[[(2-oxochromene-3-carbonyl)amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-2-23-18(22)15-8-7-12(24-15)10-19-16(20)13-9-11-5-3-4-6-14(11)25-17(13)21/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOATXDHJJRXMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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